2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H18BrFN2O and a molecular weight of 317.2 g/mol This compound features a piperazine ring substituted with a 4-bromo-3-fluorobenzyl group and an ethanol group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the catalytic activity ofPARP1
Mode of Action
It’s known that similar compounds interact with their targets and inhibit their activity . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to affect the activity ofPARP1 , which plays a crucial role in DNA repair and genomic stability .
Result of Action
Similar compounds have been found to inhibit the activity ofPARP1 , which could potentially lead to impaired DNA repair and genomic instability .
Biochemical Analysis
Biochemical Properties
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, affecting the overall biochemical pathways. For instance, it has been observed to interact with certain enzymes involved in metabolic processes, altering their activity and thus influencing the metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical and cellular effects. Long-term studies in vitro and in vivo are essential to understand these temporal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic profile of cells, which may have implications for its therapeutic use .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and its potential therapeutic applications .
Preparation Methods
The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require catalysts or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds .
Comparison with Similar Compounds
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
- 2-(4-(4-Bromophenyl)piperazin-1-yl)ethanol
- 2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethanol
- 2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethanol These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different halogens (bromine, chlorine, fluorine) can influence their chemical reactivity, biological activity, and potential applications .
Properties
IUPAC Name |
2-[4-[(4-bromo-3-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHUBCDRRTZYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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